7-Amino-1,2-dihydroxyanthra-9,10-quinone 7-Amino-1,2-dihydroxyanthra-9,10-quinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0267721
InChI: InChI=1S/C14H9NO4/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,16,19H,15H2
SMILES: C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3O)O
Molecular Formula: C14H9NO4
Molecular Weight: 255.229

7-Amino-1,2-dihydroxyanthra-9,10-quinone

CAS No.:

Cat. No.: VC0267721

Molecular Formula: C14H9NO4

Molecular Weight: 255.229

* For research use only. Not for human or veterinary use.

7-Amino-1,2-dihydroxyanthra-9,10-quinone -

Specification

Molecular Formula C14H9NO4
Molecular Weight 255.229
IUPAC Name 7-amino-1,2-dihydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C14H9NO4/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,16,19H,15H2
Standard InChI Key OYENGYUTGKDTRP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3O)O

Introduction

Chemical Structure and Properties

Molecular Structure

7-Amino-1,2-dihydroxyanthra-9,10-quinone consists of an anthracene backbone with a quinone structure at positions 9 and 10, hydroxyl groups at positions 1 and 2, and an amino group at position 7. This specific arrangement of functional groups distinguishes it from other anthraquinone derivatives and contributes to its chemical reactivity and potential biological activity.

Physical Properties

The physical properties of 7-Amino-1,2-dihydroxyanthra-9,10-quinone include:

  • Molecular Formula: C₁₄H₉NO₄

  • Molecular Weight: Approximately 255-257 g/mol

  • Appearance: Likely a colored crystalline solid (anthraquinones typically exhibit vibrant colors)

  • Solubility: Probably limited solubility in water, better solubility in organic solvents

Data Table of Key Properties

PropertyValue/Description
Molecular FormulaC₁₄H₉NO₄
Molecular Weight255-257 g/mol (approximate)
Physical StateCrystalline solid (presumed)
ColorLikely colored (specific color undetermined)
Functional GroupsTwo hydroxyl groups (positions 1,2), one amino group (position 7), two carbonyl groups (positions 9,10)
Solubility in WaterLikely limited
Solubility in Organic SolventsLikely moderate to good
Structural ClassificationAnthraquinone derivative

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 7-Amino-1,2-dihydroxyanthra-9,10-quinone likely follows similar pathways to other substituted anthraquinones. Traditional methods for synthesizing anthraquinones include:

  • Friedel-Crafts acylation reactions using phthalic anhydride or its derivatives

  • Diels-Alder reactions between naphthoquinones and appropriate dienes

  • Oxidation of corresponding anthracenes

Natural Sources and Extraction

Extraction Methods

Extraction of anthraquinones from natural sources typically involves:

  • Solvent extraction using alcohols, acetone, or other organic solvents

  • Acid-base extraction methods to separate different classes of compounds

  • Chromatographic techniques for purification and isolation

Biological Activities

Structure-Activity Relationships

The specific arrangement of functional groups in 7-Amino-1,2-dihydroxyanthra-9,10-quinone likely contributes to its biological activities:

  • The hydroxyl groups at positions 1 and 2 may influence the compound's ability to interact with biological targets through hydrogen bonding

  • The amino group at position 7 could be important for recognition by cellular receptors

  • The quinone structure may participate in redox processes relevant to the compound's biological effects

Comparison with Related Compounds

The biological activity of 7-Amino-1,2-dihydroxyanthra-9,10-quinone can be compared with related compounds:

  • Quinizarin (1,4-dihydroxyanthraquinone) differs in the position of hydroxyl groups, which affects its biological properties and reactivity

  • 5,8-DI-Amino-1,4-dihydroxy-anthraquinone has a different substitution pattern with two amino groups, potentially leading to different biological activities

Applications in Research and Development

Scientific Research Applications

7-Amino-1,2-dihydroxyanthra-9,10-quinone has several applications in scientific research:

  • Investigation as a potential antitumor agent

  • Study of structure-activity relationships in anthraquinone derivatives

  • Exploration of its chemical reactivity and functionalization potential

Chemical Reactions and Functionalization

Key Reaction Mechanisms

Based on the functional groups present in 7-Amino-1,2-dihydroxyanthra-9,10-quinone, several reaction mechanisms are likely to be important:

  • Electrophilic substitution reactions at positions activated by the hydroxyl and amino groups

  • Nucleophilic substitution reactions at the quinone carbonyl groups

  • Redox reactions involving the quinone moiety

  • Reactions involving the amino group, such as diazotization and subsequent transformations

Functionalization Strategies

Several strategies might be applicable to 7-Amino-1,2-dihydroxyanthra-9,10-quinone:

  • C-C bond formation reactions, such as the Mannich reaction for anthraquinones with activating substituents

  • Metal-catalyzed cross-coupling reactions, such as the Suzuki reaction demonstrated for other anthraquinone derivatives

  • Claisen rearrangement for appropriately functionalized derivatives

  • Direct oxidative nucleophilic substitution of hydrogen (ONSH) or vicarious nucleophilic substitution (VSN)

Analytical Methods

Detection Techniques

Potential detection techniques for 7-Amino-1,2-dihydroxyanthra-9,10-quinone might include:

  • Ultraviolet-visible (UV-Vis) spectroscopy, taking advantage of its chromophoric structure

  • Fluorescence spectroscopy, if the compound exhibits fluorescent properties

  • Thin-layer chromatography (TLC) with appropriate visualization reagents

  • High-performance liquid chromatography (HPLC) with various detection methods

Current Research Trends and Future Perspectives

Recent Advances

Recent research involving anthraquinones includes:

  • Development of new synthesis and functionalization methods, as described for various anthraquinone derivatives

  • Exploration of metal-catalyzed cross-coupling reactions for introducing new substituents

  • Investigation of biological activities, particularly antitumor properties

Future Research Directions

Future research directions for 7-Amino-1,2-dihydroxyanthra-9,10-quinone might include:

  • Detailed mechanistic studies of its biological activities

  • Development of derivatives with enhanced properties

  • Exploration of applications beyond cancer therapy

  • Integration into advanced drug delivery systems or diagnostic tools

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator